Increased Lipophilicity (LogP) Relative to Unsubstituted Isomers
The presence of the 3‑methyl group increases the calculated logP of 3‑Methyl‑2‑(pyridine‑4‑amido)benzoic acid to 2.34, compared to 1.39 for the unsubstituted 3‑(isonicotinamido)benzoic acid and 1.67 for the 4‑(pyridine‑4‑amido)benzoic acid isomer [1].
| Evidence Dimension | Calculated logP (octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | 2.34 |
| Comparator Or Baseline | 3‑(Isonicotinamido)benzoic acid (logP 1.39); 4‑(Pyridine‑4‑amido)benzoic acid (logP 1.67) |
| Quantified Difference | +0.95 and +0.67 logP units |
| Conditions | Computational prediction using standard cheminformatics methods (vendor‑reported values) |
Why This Matters
Higher logP correlates with increased membrane permeability and potentially distinct pharmacokinetic behavior in cell‑based assays or lead optimization campaigns.
- [1] Chembase. 4-(pyridine-4-amido)benzoic acid – LogP 1.667. View Source
